Product packaging for 1-(4-Methoxybenzo[d]thiazol-2-yl)urea(Cat. No.:CAS No. 383866-88-4)

1-(4-Methoxybenzo[d]thiazol-2-yl)urea

Cat. No.: B1630263
CAS No.: 383866-88-4
M. Wt: 223.25 g/mol
InChI Key: PPBOQWJWGPQHDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(4-Methoxybenzo[d]thiazol-2-yl)urea is a chemical compound of significant interest in medicinal chemistry and pharmacological research, belonging to the class of urea-substituted benzothiazoles. The benzothiazole core is a privileged scaffold in drug discovery, known for its diverse biological activities . When functionalized with a urea group, the resulting molecules gain enhanced potential for hydrogen bonding, which can be critical for interacting with biological targets such as enzymes and proteins . Urea-benzothiazole hybrids, often abbreviated as UBTs, have been extensively studied for their broad spectrum of biological activities. These compounds are frequently investigated as potential therapeutic agents for a variety of conditions, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents . The specific substitution pattern on the benzothiazole ring, such as the 4-methoxy group in this compound, can be a key determinant of its physicochemical properties and biological efficacy . Researchers value this class of compounds for designing and synthesizing new pharmacophores to be tested against intracellular targets . Please note that this product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use. Availability Note: A current search of supplier catalogs indicates that this specific compound is not readily available in stock. The information on this page is based on its close structural analogues and the well-documented research profile of the urea-benzothiazole chemical class .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O2S B1630263 1-(4-Methoxybenzo[d]thiazol-2-yl)urea CAS No. 383866-88-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

383866-88-4

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

(4-methoxy-1,3-benzothiazol-2-yl)urea

InChI

InChI=1S/C9H9N3O2S/c1-14-5-3-2-4-6-7(5)11-9(15-6)12-8(10)13/h2-4H,1H3,(H3,10,11,12,13)

InChI Key

PPBOQWJWGPQHDD-UHFFFAOYSA-N

SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)N

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)N

Origin of Product

United States

Synthetic Methodologies for 1 4 Methoxybenzo D Thiazol 2 Yl Urea and Analogous Benzothiazole Urea Derivatives

General Synthetic Strategies for 2-(Thio)ureabenzothiazoles from 2-Aminobenzothiazoles (2ABTs)

The synthesis of 2-(thio)ureabenzothiazoles (UBTs and TBTs) is predominantly achieved by starting with substituted or unsubstituted 2-aminobenzothiazoles (2ABTs). mdpi.comnih.gov The core of these syntheses involves the introduction of a urea (B33335) or thiourea (B124793) moiety onto the C2-amino group of the benzothiazole (B30560) scaffold. nih.govmdpi.com The primary reagents employed for this transformation include isocyanates, 1,1'-carbonyldiimidazole (B1668759) (CDI), and carbamoyl (B1232498) chlorides. mdpi.comnih.govresearchgate.net

Reactions with Isocyanates and Arylisocyanates

A prevalent and direct method for synthesizing benzothiazole ureas is the reaction of 2-aminobenzothiazoles with various isocyanates or arylisocyanates. mdpi.comnih.gov This reaction is typically conducted in an aprotic solvent. For instance, substituted-aryl-UBTs can be prepared by refluxing the corresponding 2ABT with an aryl isocyanate in toluene (B28343) for 4 hours. nih.gov Similarly, reactions with alkyl isocyanates are often performed in refluxing tetrahydrofuran (B95107) (THF) for 6 hours to yield the desired products. nih.gov

In one example, a series of aryl-UBTs were synthesized with yields between 40-60% by reacting a substituted 2ABT with the appropriate aryl-isocyanate. nih.gov This reaction was carried out in the presence of N,N'-dimethylformamide (DMF), triethylamine (B128534) (TEA), and dimethylaminopyridine (DMAP) at room temperature for 8 hours. nih.gov Another study reported the synthesis of two sets of 6-substituted Aryl-UBTs by reacting substituted 2ABTs with aryl-isocyanates in dry dichloromethane (B109758) at room temperature, achieving yields of 60-85% and 81-93%, respectively. mdpi.comnih.gov

The reaction conditions can be tailored based on the specific substrates. For example, the synthesis of 1-(5-Benzyloxy, 7-Bromo-BT-2-yl)-N′-(ethyl)urea was achieved in a 75% yield by reacting the corresponding 2ABT with ethyl isocyanate in 1,4-dioxane (B91453) at 80°C overnight. nih.govnih.gov

Table 1: Examples of Benzothiazole Ureas Synthesized via Isocyanates

ReactantsReagents/SolventsProductYieldReference
Substituted 2ABTs and Aryl-isocyanatesToluene, refluxSubstituted-aryl-UBTs~81% nih.gov
Substituted 2ABT and Aryl-isocyanateDMF, TEA, DMAPAryl-UBTs40-60% nih.gov
Substituted 2ABTs and Aryl-isocyanatesDichloromethane6-substituted Aryl-UBTs60-93% mdpi.comnih.gov
5-BnO,7-Br-2ABT and Ethyl isocyanate1,4-dioxane, 80°CN-(5-Benzyloxy, 7-Bromo-BT-2-yl)-N′-(ethyl)urea75% nih.govnih.gov

Coupling via 1,1′-Carbonyldiimidazoles (CDI)

1,1′-Carbonyldiimidazole (CDI) serves as a safe and effective reagent for synthesizing ureas from amines. koreascience.kr In the context of benzothiazole chemistry, the general process involves a two-step, one-pot reaction. First, the 2-aminobenzothiazole (B30445) derivative is treated with CDI to form a reactive imidazolyl intermediate. semanticscholar.org This intermediate is then reacted with a primary or secondary amine to yield the final 1,3-disubstituted urea. semanticscholar.org

This method is particularly useful due to its versatility and the clean nature of the reaction, as the imidazole (B134444) byproduct can be easily removed during aqueous work-up. koreascience.kr For example, a series of 1,3-disubstituted ureas were prepared by first reacting a substituted benzothiazole-2-amine with CDI in a mixture of DMF and dichloromethane (DCM) under reflux. semanticscholar.org The resulting intermediate was then treated with an appropriate aniline (B41778) derivative at room temperature in the presence of triethylamine (Et3N) to afford the target urea. semanticscholar.org In an alternative setup, CDI can be first reacted with an aniline derivative, and the subsequent intermediate is then treated with a 2-aminobenzothiazole to furnish the product. semanticscholar.org

Formation through Carbamoyl Chlorides and Phenyl Chloroformate Intermediates

Another established route to benzothiazole ureas involves the use of carbamoyl chlorides or the in-situ formation of a carbamate (B1207046) intermediate using phenyl chloroformate. mdpi.comnih.gov 2-Aminobenzothiazoles can be treated with an appropriate carbamoyl chloride in an aprotic solvent to produce the urea derivative. nih.gov

Alternatively, a two-step process utilizing phenyl chloroformate offers a versatile pathway. In this method, the 6-substituted 2-aminobenzothiazole is first treated with phenyl chloroformate in aqueous THF with potassium bicarbonate. nih.gov This reaction forms a phenyl carbamate intermediate. Subsequent treatment of this intermediate with a suitable amine in THF leads to the formation of the desired urea derivative. nih.gov This approach was successfully used to prepare a series of 6-substituted ureas that were investigated as potent and selective Lck inhibitors. nih.gov Similarly, 4,7-disubstituted-piperidine UBTs were synthesized by reacting the corresponding 2ABT with para-nitrophenyl (B135317) chloroformate, followed by the displacement of the p-nitrophenol group with a substituted amine. nih.gov

Synthesis of Methoxy-Substituted Benzothiazole Urea Derivatives

The synthesis of benzothiazole ureas bearing methoxy (B1213986) substituents on the benzothiazole ring follows the general strategies outlined above. The position of the methoxy group can influence the chemical properties and synthetic approach.

Routes to 1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylurea and Related Structures

The compound 1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylurea, also known as Frentizole (B1674154), is a well-known UBT derivative. mdpi.combldpharm.com Its synthesis and that of its analogs often involve the reaction of 6-methoxy-2-aminobenzothiazole with an appropriate isocyanate or a related carbonylating agent.

A specific example is the synthesis of N-(6-Methoxy-BT-2-yl)-N′-(3-methoxy-phenyl)(thio)ureas. mdpi.com These compounds were prepared via an amide coupling reaction starting from 6-methoxy-2-aminobenzothiazole (6-methoxy-2ABT) and either m-methoxy-phenylisocyanate or m-methoxy-phenylisothiocyanate. nih.govmdpi.com The reaction was conducted in pyridine (B92270) at 100°C for 20 hours. nih.gov This highlights the direct arylisocyanate addition method for creating methoxy-substituted benzothiazole ureas.

In another relevant synthesis, O-demethylation of a methoxy-substituted precursor was employed. semanticscholar.org 1-(6-hydroxybenzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)urea was synthesized through an inverse reaction setup where CDI was first reacted with 4-methoxyaniline, followed by reaction with 6-hydroxybenzothiazole-2-amine. The related methoxy-precursor, 1-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)urea, could then be demethylated using reagents like aluminum trichloride (B1173362) (AlCl₃) or boron tribromide (BBr₃) to yield the hydroxy derivative. nih.govsemanticscholar.org

Application of Microwave-Assisted Synthesis in Benzothiazole Urea Chemistry

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. scielo.brnih.gov This technology has been effectively applied to the synthesis of benzothiazole derivatives, including ureas. scielo.brresearchgate.net

A notable example is the synthesis of N-(6-tetrazolyl-BT-2-yl)-N′-(p-methoxy-benzyl)urea. mdpi.com This compound was generated in a high yield of 91% from its nitrile precursor, N-(6-cyano-BT-2-yl)-N′-(p-methoxybenzyl)urea, using sodium azide (B81097) (NaN₃) under microwave irradiation. nih.govmdpi.com This demonstrates the utility of microwave energy in facilitating transformations on the benzothiazole urea scaffold.

Microwave irradiation is particularly advantageous for reactions that typically require long heating times. The synthesis of various benzothiazole derivatives has been achieved in significantly shorter times (e.g., minutes instead of hours) and with improved yields (e.g., 12-20% increase) compared to conventional methods. scielo.br For instance, the condensation of 2-aminothiophenol (B119425) with aldehydes to form benzothiazoles has been efficiently performed using glycerol (B35011) as a green solvent under microwave conditions, highlighting the method's environmental benefits. researchgate.net These rapid, efficient, and green protocols are readily applicable to the synthesis of the 2-aminobenzothiazole precursors required for producing urea derivatives.

Table 2: Comparison of Conventional vs. Microwave Synthesis for Benzothiazoles

MethodTypical Reaction TimeYield ImprovementKey AdvantagesReference
Conventional HeatingHours to Overnight-Established, widely used scielo.br
Microwave IrradiationMinutes12-20% increaseRapid, efficient, higher yields, green chemistry potential scielo.brnih.govias.ac.in

Optimization of Urea Linkage Formation in Benzothiazole Amide and Urea Derivatives

The formation of the urea linkage is a critical step in the synthesis of 1-(4-methoxybenzo[d]thiazol-2-yl)urea and its analogs. Optimization of this reaction is crucial for achieving high yields and purity of the final products. Research in this area has explored various reagents, catalysts, and reaction conditions to enhance the efficiency of urea bond formation.

A prevalent and effective method for the synthesis of 1,3-disubstituted ureas, including those with a benzothiazole moiety, involves a two-step process utilizing 1,1'-carbonyldiimidazole (CDI). semanticscholar.orgmdpi.com In this approach, the corresponding 2-aminobenzothiazole is first reacted with CDI to form an imidazolyl intermediate. This activated intermediate is then treated with an appropriate aniline derivative to yield the final 1,3-disubstituted urea. semanticscholar.org For the specific synthesis of this compound, this method has been reported to provide a high yield of 97%. semanticscholar.org The reaction is typically carried out by refluxing the reactants in a solvent mixture such as dimethylformamide (DMF) and dichloromethane (DCM). semanticscholar.org

Another common strategy for the formation of the urea linkage is the reaction of a 2-aminobenzothiazole derivative with an isocyanate. mdpi.commdpi.com This method is often straightforward and can proceed under mild conditions. For instance, the reaction of 6-bromo-2-aminobenzothiazole with an alkyl isocyanate has been used to produce N-(6-bromo-benzothiazol-2-yl)-N'-(alkyl)ureas. researchgate.net The choice of solvent can influence the reaction, with 1,4-dioxane being a commonly used solvent. mdpi.com

Alternative reagents for urea formation include phenyl chloroformate. In this multi-step approach, a 6-substituted-2-aminobenzothiazole is first treated with phenyl chloroformate in the presence of a base like potassium bicarbonate in an aqueous tetrahydrofuran (THF) solution to form a phenyl carbamate intermediate. This intermediate is then reacted with an amine in THF to furnish the desired urea derivative. mdpi.com

The optimization of these synthetic routes can also involve the use of catalysts. For example, in syntheses where a Suzuki cross-coupling reaction is performed on a benzothiazole urea derivative, a palladium catalyst such as PdCl2(dppf) has been utilized. researchgate.net Furthermore, microwave irradiation has been employed to accelerate reactions, as demonstrated in the synthesis of a tetrazolyl-benzothiazolyl urea derivative, which was achieved in a high yield of 91%. mdpi.com

The selection of the synthetic route can also be influenced by the desired substitution pattern on the final molecule. For instance, an inverse reaction setup has been described where CDI is first reacted with the aniline derivative, and the resulting intermediate is then treated with a 2-aminobenzothiazole. semanticscholar.orgmdpi.com This approach can be advantageous depending on the reactivity of the starting materials.

The table below summarizes various synthetic conditions reported for the formation of benzothiazole urea derivatives, highlighting the diversity of approaches and the achieved yields.

Starting MaterialsReagentsSolvent(s)ConditionsProduct Yield (%)Reference
2-Aminobenzothiazole, Aniline derivative1,1'-Carbonyldiimidazole (CDI)DMF/DCMReflux97 semanticscholar.org
6-Bromo-2-aminobenzothiazole, Alkylamine1,1'-Carbonyldiimidazole (CDI)Not specifiedNot specified31-52 researchgate.net
5-Benzyloxy-7-bromo-2-aminobenzothiazole, Ethylisocyanate-Not specifiedNot specified75 mdpi.com
6-Cyano-2-aminobenzothiazole, p-MethoxybenzylisocyanateNaN3 (for subsequent cyclization)Not specifiedMicrowave irradiation91 mdpi.com
6-Substituted 2-aminobenzothiazole, AminePhenyl chloroformate, Potassium bicarbonateaq. THF, THFNot specifiedNot specified mdpi.com

In Vitro Biological Activity Spectrum of Benzothiazole Urea Derivatives Relevant to 1 4 Methoxybenzo D Thiazol 2 Yl Urea

Anticancer and Cytotoxic Activities

Derivatives of benzothiazole (B30560) urea (B33335) have been a major focus of anticancer research due to their ability to inhibit key processes in tumorigenesis. nih.gov Heterocyclic ureas, in particular, show good inhibitory activity against various kinases and other critical cellular targets. nih.gov

A substantial body of research has demonstrated the antiproliferative effects of benzothiazole urea derivatives across a panel of human cancer cell lines. A novel series of these compounds was evaluated for cytotoxicity against MCF-7 breast cancer cells, with N¹-(benzothiazol-2-yl)-N³-morpholinourea identified as having the highest activity in the series. nih.gov In another study, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were screened against the National Cancer Institute's (NCI) 60-cell line panel, which includes various cancer types such as leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, and breast. nih.gov

The antiproliferative activity is often quantified by the IC₅₀ value, which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells. For instance, in a study of aminothiazole-benzazole based ureas, compound 8a showed significant cytotoxicity against the MCF-7 breast cancer cell line with an IC₅₀ value of 9.6 µM, while compound 8e was potent against the A549 lung adenocarcinoma cell line with an IC₅₀ of 9.2 µM. researchgate.net Similarly, certain thiazolyl-urea derivatives have demonstrated potent activity against pancreatic cancer (PACA2) and colon cancer (HCT116) cell lines, with some compounds showing lower IC₅₀ values than the reference drug Doxorubicin. researchgate.net An N-(4-methyl-BT-2-yl)-N′-(BI-N-sulfonyl)urea derivative showed broad-spectrum antitumor activity with a GI₅₀ value of 25.1 μM. mdpi.com

Table 1: In Vitro Antiproliferative Activity of Selected Benzothiazole Urea Derivatives

Compound DerivativeCancer Cell LineActivity (IC₅₀/GI₅₀ in µM)Reference
N¹-(benzothiazol-2-yl)-N³-morpholinoureaMCF-7 (Breast)Reported as most active in its series nih.gov
Aminothiazole-benzazole urea (Compound 8a)MCF-7 (Breast)9.6 researchgate.net
Aminothiazole-benzazole urea (Compound 8e)A549 (Lung)9.2 researchgate.net
N-(4-methyl-BT-2-yl)-N′-(BI-N-sulfonyl)ureaGeneral (NCI Panel)25.1 (GI₅₀) mdpi.com
Thiazolyl-urea (Compound 9)HCT116 (Colon)17.8 researchgate.net
Thiazolyl-urea (Compound 9)HePG2 (Liver)12.4 researchgate.net

One of the promising mechanisms for the anticancer activity of benzothiazole derivatives is the inhibition of telomerase, an enzyme crucial for the immortal phenotype of over 85% of cancer cells. nih.gov This inhibition is often achieved indirectly by targeting and stabilizing G-quadruplex DNA structures. nih.govacs.org These are specialized four-stranded structures formed in guanine-rich regions of DNA, such as the ends of human chromosomes (telomeres). nih.govnih.gov

The formation and stabilization of G-quadruplexes at the 3'-overhang of telomeric DNA can prevent the telomerase enzyme from binding and elongating the telomeres. nih.govscienceopen.com This leads to cellular senescence or apoptosis (programmed cell death). nih.gov Several small molecules, including derivatives of benzothiazole and related heterocyclic systems, have been shown to be potent G-quadruplex stabilizers. nih.govnih.govscienceopen.com For example, a series of novel benzothioxanthene derivatives were found to induce and stabilize the telomeric antiparallel G-quadruplex, which correlated with telomerase inhibition and apoptosis in A549 and SGC7901 cancer cells. nih.gov Docking studies have also suggested that compounds like N¹-(benzothiazol-2-yl)-N³-morpholinourea may bind to the G-quadruplex of human telomere DNA. nih.gov This targeted approach is considered a viable strategy for developing new anticancer drugs. nih.govacs.org

Antimicrobial Efficacy

Benzothiazole urea derivatives have also been investigated for their potential as antimicrobial agents, showing a spectrum of activity against various bacteria, fungi, and protozoa. mdpi.comnih.gov

The benzothiazole urea scaffold has yielded compounds with significant antibacterial properties against both Gram-positive and Gram-negative bacteria. researchgate.net Some derivatives have shown potency comparable to or greater than standard antibiotics. For instance, certain benzothiazole ethyl urea compounds are potent inhibitors of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) and exhibit strong activity against a range of pathogens. asm.org These compounds demonstrated MIC₉₀ values as low as 0.015 µg/ml for Streptococcus pneumoniae and 0.25 µg/ml for Staphylococcus aureus. asm.org

In a separate study, novel benzothiazolyl urea derivatives were equipotent with ampicillin (B1664943) against S. aureus and E. coli. nih.gov Another series of diarylureas analogous to triclocarban, which included a benzothiazole nucleus, showed high activity against S. aureus (MIC = 8 µg/mL) and particularly against Enterococcus faecalis (MIC = 8 µg/mL), a challenging nosocomial pathogen. nih.govmdpi.com Furthermore, some derivatives have been screened for activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, with N¹-(benzothiazol-2-yl)-N³-morpholinourea showing the best activity in its series against the H37Rv strain. nih.gov

Table 2: In Vitro Antibacterial Activity of Selected Benzothiazole Urea Derivatives

Compound Class/DerivativeBacterial StrainActivity (MIC/MIC₉₀ in µg/mL)Reference
Benzothiazole ethyl ureasS. pneumoniae0.015 (MIC₉₀) asm.org
Benzothiazole ethyl ureasS. aureus0.25 (MIC₉₀) asm.org
Benzothiazolyl urea derivativesS. aureusEquipotent to ampicillin nih.gov
Benzothiazolyl urea derivativesE. coliEquipotent to ampicillin nih.gov
1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-(2,6-dimethylphenyl)ureaE. faecalis8 mdpi.com
1-(6-Chloro-1,3-benzothiazol-2-yl)-3-(3-trifluoromethylphenyl)ureaS. aureus8 mdpi.com
N¹-(benzothiazol-2-yl)-N³-morpholinoureaM. tuberculosis H37RvMost active in its series nih.gov

The antifungal potential of benzothiazole derivatives is well-documented. mdpi.comnih.gov Research has shown that substitutions on the benzothiazole ring can significantly influence antifungal efficacy. For example, a study comparing chlorine and methoxy (B1213986) substituents found that compounds with chlorine atoms on the benzothiazole ring were more effective against Candida species than those with a methoxy group. researchgate.net

Derivatives have been tested against a range of pathogenic fungi, including various Candida species like C. albicans, C. glabrata, and C. krusei. nih.govresearchgate.net One study synthesized a series of C-6 methyl-substituted benzothiazole derivatives and found that compounds D-02 and D-08 showed potent activity against C. albicans. scitechjournals.com The benzothiazole nucleus has also shown efficacy against plant pathogenic fungi. Benzothiazole itself, isolated from the medicinal mushroom Ganoderma lucidum, exhibited complete mycelial inhibition of Colletotrichum gloeosporioides, the pathogen causing mango anthracnose, at a concentration of 50 ppm. mdpi.com

The investigation into the biological activities of benzothiazole urea derivatives has extended to their effects against protozoa. mdpi.com In a study synthesizing various (thio)urea benzothiazole derivatives, the compounds were analyzed for their in vitro antiprotozoal effects. mdpi.com While detailed data on specific protozoal species for urea derivatives is limited in the provided context, the broader class of thiazole-containing compounds has shown promise. For instance, bisthiazole derivatives have been synthesized and evaluated for antimalarial activity against Plasmodium falciparum. nih.gov This suggests that the benzothiazole urea scaffold could be a valuable starting point for the development of new antiprotozoal agents. mdpi.comnih.gov

Enzyme Inhibitory Profiles

Benzothiazole urea derivatives have been extensively studied as inhibitors of various enzymes implicated in a range of diseases, from neurodegenerative disorders to cancer and bacterial infections.

The benzothiazole urea scaffold has proven to be a versatile template for designing inhibitors of several protein kinases.

Casein Kinase 1 (CK1) and Glycogen Synthase Kinase-3β (GSK-3β): Deregulation of CK1 is linked to neurodegenerative diseases like Alzheimer's disease (AD). nih.gov Given the structural similarity between known CK1 inhibitors and 1-(benzo[d]thiazol-2-yl)-3-phenylureas, a series of these ureas, originally designed as ABAD inhibitors, were evaluated for CK1 inhibition. nih.gov Several compounds were identified as submicromolar CK1 inhibitors, with two compounds demonstrating dual inhibition of both ABAD and CK1. nih.gov This dual activity is considered advantageous for AD treatment, as it targets two different pathological pathways. nih.gov In another study, tetrahydrobenzo[d]thiazole derivatives were synthesized as dual inhibitors of CK2 and GSK3β, with compound 1g being the most effective against both kinases. researchgate.net

Dual-specificity Tyrosine-regulated Kinase 1A (Dyrk1A): The benzothiazole scaffold is a known building block for Dyrk1A inhibitors. nih.gov The 6-hydroxybenzothiazol-2-yl urea structure, in particular, has emerged as a promising scaffold for developing potent and selective Dyrk1A inhibitors. nih.govnih.gov Modifications to this scaffold led to the development of highly potent inhibitors, such as the phenyl acetamide (B32628) derivative b27 (IC₅₀ of 20 nM) and the 3-fluorobenzyl amide derivative 16b (IC₅₀ = 9.4 nM). nih.govfigshare.com These efforts highlight the importance of the urea linker in maintaining the bioactive conformation necessary for potent inhibition. nih.gov

Raf Kinases (B-RafV600E, C-Raf): A series of benzothiazole amide and urea derivatives have been synthesized and evaluated as Raf-1 inhibitors. nih.govresearchgate.net More specifically, new benzothiazole ureas featuring a pyridylamide moiety were designed as analogues of the anticancer drug sorafenib (B1663141). nih.gov The 3,5-bis-trifluoromethylphenyl urea derivative (5b ) proved to be the most potent, with superior efficacy compared to sorafenib across a panel of human cancer cell lines and inhibitory activity against both B-Raf(V600E) and C-Raf kinases. nih.gov

While the benzothiazole urea scaffold has been successfully utilized to target the kinases mentioned above, specific inhibitory data for these derivatives against Lck kinase was not prominent in the reviewed literature.

Table 1: Kinase Inhibition by Benzothiazole Urea Derivatives

Compound/DerivativeTarget KinaseInhibitory Concentration (IC₅₀)Source
1g (tetrahydrobenzo[d]thiazole derivative)GSK3β0.67 μM researchgate.net
1g (tetrahydrobenzo[d]thiazole derivative)CK21.9 μM researchgate.net
b27 (phenyl acetamide derivative)Dyrk1A20 nM nih.govscispace.com
16b (3-fluorobenzyl amide derivative)Dyrk1A9.4 nM figshare.com
24b (phenethyl amide derivative)Dyrk1A119 nM figshare.com
5b (3,5-bis-trifluoromethylphenyl urea member)B-Raf(V600E) / C-RafActive Inhibitor nih.gov

Benzothiazole-based compounds, including ureas, are potent inhibitors of bacterial type II topoisomerases, DNA gyrase (GyrB subunit) and topoisomerase IV (ParE subunit), making them attractive candidates for novel antibacterial agents. mdpi.comnih.govbrc.hu These enzymes are essential for bacterial DNA replication and are validated clinical targets. nih.govnih.gov

A series of benzothiazole ethyl urea compounds demonstrated potent inhibition of the ATPase function of both DNA gyrase and topoisomerase IV from Escherichia coli, with IC₅₀ values in the nanomolar range. nih.gov For instance, two representative compounds, designated Compound A and Compound B , potently inhibited ATP turnover by both enzymes. nih.gov Further studies on N-phenylpyrrolamides with a 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold also yielded potent inhibitors of S. aureus and E. coli gyrase and topoisomerase IV. brc.hu Similarly, benzothiazole-based inhibitors with an oxalyl moiety showed potent E. coli gyrase inhibition (e.g., compound 15a , IC₅₀ = 9.5 nM). acs.org

Table 2: Inhibition of DNA Gyrase and Topoisomerase IV by Benzothiazole Urea Derivatives

CompoundEnzymeOrganismInhibitory Concentration (IC₅₀)Source
Compound ADNA Gyrase (ATPase)E. coli0.0033 µg/mL nih.gov
Compound ATopoisomerase IV (ATPase)E. coli0.011 µg/mL nih.gov
Compound BDNA Gyrase (ATPase)E. coli0.046 µg/mL nih.gov
Compound BTopoisomerase IV (ATPase)E. coli0.012 µg/mL nih.gov
19aTopoisomerase IVS. aureus0.012 µg/mL mdpi.com
19bTopoisomerase IVS. aureus0.008 µg/mL mdpi.com
15aGyraseE. coli9.5 nM acs.org

The inhibition of carbohydrate-digesting enzymes like α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes. nih.govmdpi.com While direct studies on 1-(4-Methoxybenzo[d]thiazol-2-yl)urea are limited, related benzothiazole-containing heterocyclic systems have shown significant potential in this area.

Thiazolidinone-based benzothiazole derivatives have been identified as potent dual inhibitors of α-amylase and α-glucosidase, with several compounds showing activity many folds greater than the standard drug, acarbose (B1664774). researchgate.net For example, compound 6 from this series had IC₅₀ values of 2.10 µM for α-amylase and 3.20 µM for α-glucosidase. researchgate.net Similarly, indenopyrazolone derivatives bearing a benzothiazole moiety displayed better α-amylase inhibitory activity than acarbose. nih.gov Benzothiazine-pyrazole hybrids have also been explored, with compound ST3 showing potent α-glucosidase inhibition with an IC₅₀ of 5.8 µM, significantly lower than that of acarbose (58.8 µM). nih.gov

Table 3: Glycosidase Inhibition by Benzothiazole-Containing Derivatives

Compound/Derivative ClassEnzymeInhibitory Concentration (IC₅₀)Source
Thiazolidinone-benzothiazole (Compound 6)α-Amylase2.10 ± 0.70 μM researchgate.net
Thiazolidinone-benzothiazole (Compound 6)α-Glucosidase3.20 ± 0.70 μM researchgate.net
Benzothiazine-pyrazole hybrid (ST3)α-Glucosidase5.8 µM nih.gov
Indenopyrazolone-benzothiazole (7i)α-Amylase92.99 ± 1.94 µg/mL nih.gov
Cyclic Urea Derivative (1)α-Glucosidase104.06 ± 0.65 µM nih.gov
Benzyl (B1604629) (3,4,5-trimethoxyphenyl)carbamate (12)α-Glucosidase49.85 ± 0.10 µM researchgate.netnih.gov

17β-HSD10 is a mitochondrial enzyme implicated in the pathology of Alzheimer's disease through its interaction with the amyloid-beta (Aβ) peptide. mdpi.comresearchgate.net Benzothiazolyl ureas have emerged as a significant class of 17β-HSD10 inhibitors. nih.gov Frentizole (B1674154), which is 1-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylurea and thus closely related to the title compound, is a known immunosuppressive agent that was identified as a hit compound for 17β-HSD10 inhibition. mdpi.com

Based on the frentizole scaffold, numerous benzothiazolyl ureas have been synthesized and evaluated. Structure-activity relationship (SAR) studies revealed that substitutions on both the benzothiazole and phenyl rings are crucial for activity. The most potent inhibitors typically feature a 3-chloro and 4-hydroxy substitution pattern on the phenyl ring and a small substituent (like methoxy, hydroxy, or amine) at position 6 of the benzothiazole ring. mdpi.comresearchgate.netsemanticscholar.org These compounds exhibit IC₅₀ values in the low micromolar range (1–2 μM) and often display an uncompetitive mechanism of action with respect to the substrate, acetoacetyl-CoA. mdpi.comresearchgate.net Recent efforts have led to the development of submicromolar inhibitors from the benzothiazolylurea class. nih.govbioworld.com

Table 4: Inhibition of 17β-HSD10 by Benzothiazole Urea Derivatives

Compound/DerivativeInhibitory Concentration (IC₅₀)NoteSource
Frentizole Analogues (Best Hits)< 10 μMBased on Frentizole scaffold mdpi.com
4at, 4bb, 4bg1–2 µMUncompetitive mechanism mdpi.comresearchgate.netaminer.cn
Guanidine-linker analogue3.06 µMUrea linker replaced with guanidine (B92328) mdpi.com
Benzothiazolyl phosphonate (B1237965) (4b)52.7 μMPhosphonate derivative mdpi.com
Submicromolar inhibitors (e.g., 1 and 2)~0.3 µMMost promising benzothiazolyl ureas nih.gov

The versatility of the benzothiazole urea scaffold extends to other enzyme families.

α-Chymotrypsin: This serine protease is involved in various physiological processes. researchgate.net A study on tolyl-substituted urea-benzothiazoles found that the N-(1,3-benzothiazol-2-yl)-N′-(4-methylphenyl) urea derivative was a substantial inhibitor of α-chymotrypsin activity, with an IC₅₀ value of 20.6 ± 0.06 μM. researchgate.net The inhibitory activity was sensitive to the position of the methyl group on the phenyl ring, following the trend para > meta > ortho. researchgate.net

Carbonic Anhydrase (CA): CAs are zinc-containing metalloenzymes crucial for processes like pH homeostasis. While specific benzothiazole urea derivatives as CA inhibitors are not widely reported, related benzothiazole sulfonamides and other conjugates have been investigated. A series of benzothiazole-derived sulfonamides were developed as analogues of the CA inhibitor SLC-0111, showing potent inhibition of cancer-related isoforms hCA IX and XII. unifi.it Another study synthesized amino acid-benzothiazole conjugates that showed micromolar inhibition against hCA II and hCA V. nih.govnih.gov These studies suggest the benzothiazole ring is a viable scaffold for targeting these enzymes, though the urea linker's role in this context is less defined.

Table 5: Inhibition of α-Chymotrypsin by Benzothiazole Urea Derivatives

CompoundEnzymeInhibitory Concentration (IC₅₀)Source
N-(1,3-benzothiazol-2-yl)-N′-(4-methylphenyl) ureaα-Chymotrypsin20.6 ± 0.06 μM researchgate.net

Other Biologically Relevant In Vitro Activities

Beyond specific enzyme inhibition, benzothiazole urea derivatives have demonstrated a range of other important in vitro biological effects, including antimicrobial and cytotoxic activities.

Antimicrobial Activity: Benzothiazole ureas have shown potent antibacterial activity, particularly against Gram-positive pathogens like Staphylococcus aureus and Streptococcus pyogenes. mdpi.com N-ethyl-UBTs displayed minimum inhibitory concentrations (MICs) as low as 0.03–0.06 μg/mL against S. aureus. mdpi.com The antitubercular potential has also been explored, with quinoline-urea-benzothiazole hybrids showing promising activity against Mycobacterium tuberculosis, with the most active compound exhibiting a sub-micromolar MIC₉₀ of 0.968 µM. mdpi.com

Anticancer and Cytotoxic Activity: Many benzothiazole urea derivatives have been evaluated for their antiproliferative effects against various human cancer cell lines. nih.gov A series of benzothiazole amides and ureas showed moderate to potent inhibitory activities against liver, breast, and gastric cancer cell lines. nih.gov In a separate study, cyclic urea derivatives were tested for cytotoxicity, with trans-5-phenethyl-1-phenylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one showing the best activity against the MDA-MB-453 breast cancer cell line (IC₅₀ = 83.41 μM). nih.gov

Table 6: Other In Vitro Activities of Benzothiazole Urea Derivatives

Compound/Derivative ClassActivity TypeCell Line / OrganismMeasurement (MIC/IC₅₀/GI₅₀)Source
N-ethyl-UBTs (21a-c)AntibacterialS. aureus 29213MIC: 0.03–0.06 μg/mL mdpi.com
N-ethyl-UBTs (21a-c)AntibacterialS. pyogenesMIC: 0.06–0.12 μg/mL mdpi.com
Quinoline-urea-benzothiazole hybrid (6u)AntitubercularM. tuberculosis H37RvMIC₉₀: 0.968 µM mdpi.com
Benzothiazole urea (5b)Antiproliferative57 human cancer cell linesSuperior potency to sorafenib nih.gov
trans-5-phenethyl-1-phenylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one (2)CytotoxicMDA-MB-453 (Breast Cancer)IC₅₀: 83.41 ± 1.60 μM nih.gov

Antiviral Properties

Benzothiazole derivatives have emerged as a significant class of compounds with a broad spectrum of antiviral activity. nih.gov Research has demonstrated their potential against a wide array of viruses, targeting various molecular machinery essential for viral replication, such as reverse transcriptase, protease, and other enzymes. mdpi.comnih.gov

Studies have shown that specific benzothiazole urea derivatives possess notable antiviral effects. For instance, frentizole, a well-known benzothiazolyl urea, was found to reduce the activity of herpes simplex and influenza viruses. mdpi.com More recent investigations have synthesized novel benzothiazole-bearing compounds and tested their efficacy against several viral strains. In one study, a series of new benzothiazole derivatives were evaluated for their in vitro antiviral activity against Herpes Simplex Virus type 1 (HSV-1), Hepatitis A Virus (HAV), Hepatitis C Virus (HCV), Coxsackievirus B4 (CBV4), and Human Adenovirus type 7 (HAdV7). acs.org Five of the synthesized compounds showed a viral reduction of 50% or more against CBV4. acs.org Notably, compounds designated as 7e and 13a demonstrated significant inhibitory activity against HSV-1, with IC₅₀ values of 75 and 98 µg/mL, respectively. acs.org

Furthermore, some benzothiazolyl thiourea (B124793) derivatives have shown activity against Human Immunodeficiency Virus type 1 (HIV-1), acting as non-nucleoside inhibitors of the reverse transcriptase enzyme. mdpi.com The antiviral potential of this chemical family is often linked to the nature of substituents on the core structure, indicating that targeted modifications can enhance potency and selectivity against specific viruses. mdpi.comnih.gov

Table 1: In Vitro Antiviral Activity of Selected Benzothiazole Derivatives

Anti-inflammatory Potential

The anti-inflammatory properties of benzothiazole derivatives are well-documented, with many compounds demonstrating the ability to modulate key inflammatory pathways. nih.gov Chronic inflammation is a critical factor in the progression of numerous diseases, making the development of novel anti-inflammatory agents a significant research focus. frontiersin.org

Benzothiazole derivatives have been shown to exert their anti-inflammatory effects by targeting pro-inflammatory mediators. For example, certain 2-substituted benzothiazole derivatives were found to decrease the protein levels of nuclear factor-kappa B (NF-κB), a crucial transcription factor in the inflammatory response. nih.gov This reduction subsequently led to the downregulation of its downstream effectors, cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), in a human hepatocellular carcinoma cell line. nih.gov Another study reported the synthesis of new benzothiazole derivatives, with compound 4a showing very potent in vitro anti-inflammatory activity. jocpr.com

In a study focused on creating dual anti-inflammatory and anticancer agents, a newly synthesized benzothiazole compound, B7 , was shown to significantly reduce the expression levels of inflammatory factors Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in mouse monocyte macrophages. frontiersin.org The benzothiazole urea derivative frentizole is itself an anti-inflammatory agent used in the treatment of rheumatoid arthritis, further cementing the anti-inflammatory potential of this class of compounds. mdpi.com

Table 2: In Vitro Anti-inflammatory Activity of Selected Benzothiazole Derivatives

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of pathological conditions. nih.gov Benzothiazole derivatives have been investigated as multifunctional agents capable of counteracting oxidative damage. nih.gov

Several studies have synthesized and evaluated benzothiazole urea derivatives for their antioxidant capacity, often using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In one such study, a series of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs were synthesized and tested for their antioxidant potential. mdpi.com Compounds 7f (1-(2-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea) and 7d (1-(4-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea) displayed significant antioxidant activity, with IC₅₀ values of 15.99 ± 0.10 µM and 16.05 ± 0.15 µM, respectively. mdpi.com This suggests that the presence and position of a methoxy group on the phenyl ring can contribute significantly to the antioxidant properties of the urea derivative. mdpi.com

Another research effort focused on designing benzothiazole derivatives as multifunctional agents for skin protection, highlighting their antioxidant and photoprotective capabilities. nih.gov The inherent ability of the benzothiazole scaffold to interact with biological systems makes it a promising backbone for the development of novel antioxidant compounds. nih.govbenthamscience.com

Table 3: In Vitro Antioxidant Activity of Selected Urea Derivatives

Anticonvulsant Activity

The benzothiazole scaffold is a key feature in several compounds investigated for anticonvulsant activity, partly inspired by the clinical use of the benzothiazole derivative riluzole. mdpi.com The urea moiety is also a recognized pharmacophoric element in many established antiepileptic drugs. nih.gov The combination of these two structural features in benzothiazole urea derivatives has led to the development of potent anticonvulsant agents.

Researchers have designed and synthesized series of benzothiazole urea derivatives and evaluated their anticonvulsant potential using standard in vitro predictive models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. One study synthesized a series of (1-((3-(6-substituted-2-yl)ureido)methyl)cyclohexyl)acetic acid derivatives and found that compound 8c exhibited significant anticonvulsant activity. derpharmachemica.comderpharmachemica.com Molecular docking studies suggested these compounds interact favorably with the γ-aminobutyric acid amino transferase (GABA-AT) enzyme, a key target for antiepileptic drugs. derpharmachemica.comderpharmachemica.com

Another study on 2-[(6-substituted benzo[d]thiazol-2-ylcarbamoyl)methyl]-1-(4-substituted phenyl)isothiourea derivatives identified compounds 4b and 4q as being highly active in both MES and scPTZ models. nih.gov Further investigation revealed that these compounds could elevate GABA levels in different regions of the rat brain, suggesting a mechanism of action involving the modulation of GABAergic neurotransmission. nih.gov These findings underscore the potential of benzothiazole urea derivatives as a promising class for the development of new anticonvulsant therapies.

Table 4: Anticonvulsant Activity Profile of Selected Benzothiazole Derivatives

Mechanistic Investigations and Molecular Target Engagement

Cellular Mechanisms of Action in Benzothiazole (B30560) Urea (B33335) Derivatives

The biological activity of benzothiazole ureas stems from their ability to interfere with essential cellular functions and modulate the activity of key enzymes.

Benzothiazole derivatives have been shown to significantly disrupt critical cellular activities such as immune cell proliferation and energy metabolism. For instance, the benzothiazole derivative BD750 was identified as a potent inhibitor of both mouse and human T-cell proliferation when stimulated by various factors. nih.gov This compound was found to induce cell cycle arrest at the G0/G1 phase in activated T-cells, a mechanism that points towards its immunosuppressive potential. nih.gov The underlying pathway for this effect was identified as the inhibition of IL-2-induced JAK3/STAT5 signaling, which is crucial for T-cell proliferation. nih.gov

Furthermore, certain benzothiazole ethyl urea compounds have been shown to interfere with cellular energy processes by inhibiting the turnover of ATP by enzymes like DNA gyrase and topoisomerase IV. nih.gov These enzymes are vital for bacterial DNA replication, and their inhibition by these compounds demonstrates potent antibacterial activity. mdpi.comnih.gov The 50% inhibitory concentrations (IC50) for the ATPase activity of GyrB and ParE were found to be less than 0.1 μg/ml. nih.gov

Compound ClassCellular Process AffectedMechanismReference
Benzothiazole Derivative (BD750)T-cell proliferationInduces G0/G1 cell cycle arrest; Inhibits JAK3/STAT5 signaling pathway nih.gov
Benzothiazole Ethyl UreasATP TurnoverInhibit ATPase activity of DNA gyrase and topoisomerase IV nih.govnih.gov

Benzothiazole ureas act as modulators of various enzymes, often through direct inhibition. A significant body of research has focused on their role as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease. nih.govnih.govsemanticscholar.orgnih.gov Certain derivatives, particularly those with 3-chloro and 4-hydroxy substitutions on the phenyl ring, exhibit potent inhibition with IC50 values in the low micromolar range (1–2 μM). nih.govsemanticscholar.org Mechanistic studies revealed that these compounds act as uncompetitive inhibitors with respect to the substrate acetoacetyl-CoA. nih.govsemanticscholar.org

The modulatory effects of this class of compounds extend to other enzymes as well. For example, novel benzothiazole derivatives have been synthesized and shown to act as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes in the pathology of Alzheimer's disease. rsc.org One particular compound, 4f, demonstrated significant inhibitory activity against both AChE (IC50 of 23.4 ± 1.1 nM) and MAO-B (IC50 of 40.3 ± 1.7 nM). rsc.org The urea component itself can influence enzyme kinetics; it has been shown to interfere with enzyme efficacy by promoting a more open enzyme conformation and by decreasing substrate affinity, which can paradoxically lead to a more efficient catalytic cycle by avoiding inhibitory pathways. nih.gov

Benzothiazole Urea DerivativeTarget EnzymeIC50 ValueMechanism of ActionReference
4at, 4bb, 4bg17β-HSD101–2 μMUncompetitive inhibition nih.govsemanticscholar.org
Compound 4fAcetylcholinesterase (AChE)23.4 ± 1.1 nMDual Inhibition rsc.org
Compound 4fMonoamine oxidase B (MAO-B)40.3 ± 1.7 nMDual Inhibition rsc.org

Identification and Validation of Molecular Targets

Identifying the specific protein targets of bioactive compounds like 1-(4-Methoxybenzo[d]thiazol-2-yl)urea is a major challenge in drug discovery. researchgate.net Chemoproteomic strategies have become central to this process, enabling the deconvolution of molecular targets directly in complex biological systems. escholarship.orgnih.gov

Chemoproteomics employs a variety of techniques to pinpoint the molecular interactions of a small molecule. nih.gov Affinity-based methods are a cornerstone of this approach. nih.gov These techniques often involve immobilizing the compound of interest onto a solid support, such as agarose (B213101) beads, to "pull-down" its binding partners from a cell or tissue lysate. researchgate.netnih.gov The captured proteins are then identified using mass spectrometry. nih.gov

Another powerful strategy involves creating modified versions of the parent compound, known as chemical probes. nih.gov Activity-based protein profiling (ABPP) uses probes that form a covalent bond with nucleophilic residues in a protein's active site. nih.govresearchgate.net Photoaffinity labeling (PAL) incorporates a photoreactive group into the probe, which, upon UV irradiation, forms a covalent bond with its target, allowing for subsequent identification. nih.gov

Thermal profiling methods, such as the cellular thermal shift assay (CETSA) and thermal proteome profiling (TPP), offer an alternative that does not require modification of the compound. researchgate.netnih.gov These techniques are based on the principle that a protein becomes more resistant to heat-induced unfolding when it is bound to a ligand. researchgate.netnih.gov By heating cell lysates or intact cells treated with the compound to various temperatures and quantifying the remaining soluble proteins, researchers can identify which proteins have been stabilized by the compound, thus revealing them as potential targets. nih.govresearchgate.net

The goal of modern target identification extends beyond finding a single target to achieving a proteome-wide characterization of a drug's interactions. nih.gov This comprehensive view helps in understanding not only the intended therapeutic effects but also potential off-target effects. Technologies like TPP and quantitative mass spectrometry enable the unbiased search for drug targets across the entire proteome. researchgate.netresearchgate.net By comparing the thermal stability profiles of thousands of proteins in the presence versus the absence of a drug, a global map of the compound's interactions can be generated. researchgate.net

Chemoproteomic platforms can be used in large-scale screening efforts. For example, a library of compounds can be screened against a vast array of proteins to identify unique protein-ligand interactions, providing broad selectivity information that can guide the development of clinical candidates. rti.org These approaches utilize native endogenous proteins, offering a more biologically relevant context for drug characterization. nih.gov

While chemical probes are powerful, they can sometimes alter the parent molecule's activity, and their development can be challenging. nih.govnih.gov This has spurred the development of advanced label-free methods for target identification. researchgate.netnih.gov These methods rely on detecting changes in the intrinsic properties of proteins upon ligand binding. nih.govresearchgate.net

Besides thermal stability profiling (TPP and CETSA), other notable label-free techniques include:

Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that a protein bound to a small molecule exhibits altered susceptibility to proteolysis. nih.gov Proteins from a cell lysate are treated with a protease in the presence or absence of the compound, and the protein targets are identified by their protection from degradation. nih.gov

Stability of Proteins from Rates of Oxidation (SPROX): SPROX measures changes in a protein's thermodynamic stability upon ligand binding by monitoring its resistance to chemical denaturation. researchgate.netresearchgate.net The stability of proteins is assessed by their rate of oxidation by hydrogen peroxide in the presence of increasing concentrations of a denaturant like urea. researchgate.netresearchgate.net

Limited Proteolysis-Coupled Mass Spectrometry (LiP-MS): This technique identifies changes in protein conformation and accessibility upon ligand binding by using a protease under non-denaturing conditions to cleave accessible regions. researchgate.net The resulting peptide patterns can reveal not only the protein target but also the potential binding site. researchgate.netresearchgate.net

MethodPrincipleRequirementReference
Affinity Chromatography Immobilized compound pulls down binding partners from lysate.Compound modification (immobilization) researchgate.netnih.gov
Activity-Based Protein Profiling (ABPP) Covalent probe reacts with active site residues of target enzymes.Synthesis of a reactive probe nih.govresearchgate.net
Thermal Proteome Profiling (TPP) Ligand binding increases the thermal stability of the target protein.Label-free researchgate.netnih.gov
DARTS Ligand binding protects the target protein from protease degradation.Label-free nih.gov
SPROX Ligand binding alters protein stability against chemical denaturation.Label-free researchgate.netresearchgate.net
LiP-MS Ligand binding changes protein conformation, altering proteolytic cleavage patterns.Label-free researchgate.netresearchgate.net

Enzyme Kinetic Analysis of Inhibitory Mechanisms

Detailed research into the enzyme kinetics of This compound is limited in publicly available scientific literature. While studies have been conducted on structurally similar benzothiazolyl ureas, particularly as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), specific kinetic parameters for this exact compound are not extensively reported.

Determination of Inhibition Type (e.g., Uncompetitive, Non-competitive)

The precise type of enzyme inhibition for This compound has not been definitively characterized in the reviewed scientific literature. However, broader studies on a series of benzothiazolyl urea derivatives have identified an uncompetitive mechanism of action concerning the substrate acetoacetyl-CoA for the enzyme 17β-HSD10. This mode of inhibition suggests that the inhibitor binds to the enzyme-substrate complex. For related compounds, this determination was made using graphical analysis methods such as Lineweaver-Burk and Hanes-Wolf plots. Without specific experimental data for This compound , its classification into a specific inhibition type remains unconfirmed.

Quantitative Analysis of Kinetic Parameters

A quantitative analysis of the kinetic parameters for This compound is not available in the reviewed literature. For a series of related benzothiazolyl ureas, researchers have determined key kinetic constants. For instance, the Michaelis constant (Km) for the substrate acetoacetyl-CoA in the context of 17β-HSD10 inhibition was found to be approximately 79.2 ± 15.0 µM, with a corresponding maximum reaction velocity (Vmax) of 27.7 ± 1.8 µM·min−1.

In studies of potent analogues, the presence of the inhibitor led to a decrease in both Vmax and Km values, which is characteristic of uncompetitive inhibition. The half-maximal inhibitory concentration (IC50) values for the most effective compounds in these studies were in the low micromolar range, between 1–2 µM. However, the specific IC50 and inhibitor constant (Ki) for This compound have not been reported.

Interactive Data Table: Illustrative Kinetic Parameters for Related Benzothiazolyl Ureas

Note: The following table is illustrative and based on data for related compounds, not specifically for this compound, as this data is not available.

ParameterValueEnzymeSubstrateNotes
Km 79.2 ± 15.0 µM17β-HSD10Acetoacetyl-CoAMichaelis constant for the uninhibited enzyme.
Vmax 27.7 ± 1.8 µM·min⁻¹17β-HSD10Acetoacetyl-CoAMaximum reaction rate for the uninhibited enzyme.
IC50 1–2 µM17β-HSD10Acetoacetyl-CoARange for the most potent related inhibitor compounds.
Inhibition Type Uncompetitive17β-HSD10Acetoacetyl-CoADetermined for the most potent related inhibitors.

Computational and Theoretical Studies of Benzothiazole Urea Derivatives

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For benzothiazole (B30560) urea (B33335) derivatives, SAR analysis has been crucial in identifying key structural motifs responsible for their therapeutic effects. mdpi.comnih.govnih.gov

The biological activity of benzothiazole urea compounds can be finely tuned by altering substituents on both the benzothiazole ring and the urea linker. mdpi.com Research has shown that these modifications can significantly impact potency and selectivity.

On the Benzothiazole Moiety:

Substitutions at various positions of the benzothiazole ring have been explored to optimize activity. For instance, in a series of inhibitors targeting the enzyme 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), a small substituent at the 6-position was found to be favorable. semanticscholar.org

Further studies on 17β-HSD10 inhibitors revealed that moving a chlorine substituent from the 6-position to the 7-position of the benzothiazole ring increased inhibitory activity, whereas placing it at the 5-position resulted in similar potency to the 6-chloro derivative. mdpi.com

For antimicrobial applications, the presence of electron-donating groups, such as halogens or a methoxy (B1213986) group (like the one in 1-(4-Methoxybenzo[d]thiazol-2-yl)urea), on the benzothiazole ring can influence antibacterial and antifungal properties. ijper.org

On the Urea Moiety and its Phenyl Ring:

The urea linker itself is a critical pharmacophore. Its NH hydrogen atoms can act as hydrogen bond donors, while the carbonyl oxygen is an excellent hydrogen bond acceptor, facilitating strong interactions with protein targets. nih.gov This feature is considered crucial for the biological activity of many urea-based compounds. mdpi.comnih.gov

Substitutions on the phenyl ring attached to the urea group are also vital. For 17β-HSD10 inhibitors, compounds featuring a 3-chloro and 4-hydroxy substitution pattern on the phenyl ring demonstrated the highest potency. semanticscholar.org

In the context of anticancer agents, introducing a strong electronegative atom like bromine at the para-position (4-position) of the phenyl ring was found to enhance cytotoxicity. ijper.orgmdpi.com Conversely, 2- and 4-methoxy substitutions on the N-phenyl ring were associated with good antioxidant activity. mdpi.com

The nature of the group attached to the terminal nitrogen of the urea can also dictate activity. For example, N,N-disubstituted amino-N-ethylureas displayed enhanced antiproliferative activity against several cancer cell lines. mdpi.com However, replacing the urea linker with a thiourea (B124793) or guanidine (B92328) group did not improve the inhibitory capacity against 17β-HSD10. mdpi.com

Scaffold PartSubstituent/ModificationObserved EffectTarget/ActivitySource
Benzothiazole RingChlorine at C7-positionIncreased Inhibition17β-HSD10 mdpi.com
Benzothiazole RingSmall substituent at C6-positionPotent Inhibition17β-HSD10 semanticscholar.org
Benzothiazole RingMethoxy groupInfluences antimicrobial activityAntimicrobial ijper.org
Phenyl Ring (on Urea)3-Chloro and 4-HydroxyMost potent inhibition17β-HSD10 semanticscholar.org
Phenyl Ring (on Urea)4-BromoEnhanced cytotoxicityAnticancer ijper.orgmdpi.com
Phenyl Ring (on Urea)4-MethoxyGood antioxidant activityAntioxidant mdpi.com
Urea LinkerReplacement with ThioureaDid not enhance inhibition17β-HSD10 mdpi.com

The benzothiazolylurea scaffold has proven to be a potent framework for developing inhibitors of enzymes like 17β-HSD10 (also known as ABAD), which is implicated in Alzheimer's disease. nih.govnih.gov The combination of the benzothiazole heterocycle and the urea linker creates a molecule capable of forming multiple, stabilizing interactions within an enzyme's active site.

The urea moiety is a key structural feature, acting as a rigid linker that correctly orients the aromatic rings for optimal binding. mdpi.com Its capacity for hydrogen bonding is a primary driver of protein-ligand recognition. nih.govmdpi.com The linearity of the urea motif and its dual role as a hydrogen bond donor and acceptor contribute significantly to its bioavailability and hydrophilicity. researchgate.net

The aromatic systems, including the benzothiazole and phenyl rings, enhance binding affinity through non-bonded π-interactions within hydrophobic pockets of target proteins. mdpi.com The steric and electronic properties of these rings, modulated by substituents, determine the specificity and strength of these interactions. For instance, in the inhibition of α-chymotrypsin, the activity of N-(1,3-benzothiazol-2-yl)-N'-(tolyl)ureas was enhanced by reducing steric hindrance, with the para-substituted isomer being the most potent. nih.gov

Molecular Docking Simulations

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, such as a protein or nucleic acid. These simulations are instrumental in understanding the molecular basis of a drug's action.

Docking studies on benzothiazole urea derivatives have successfully predicted their binding modes within various enzyme active sites.

Simulations have shown that the diaryl urea scaffold typically binds in a way that the central urea group forms crucial hydrogen bonds that anchor the ligand to the protein. mdpi.comresearchgate.net The flanking aromatic rings then extend into nearby hydrophobic pockets. mdpi.com

For inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), molecular docking predicted two potential binding modes for novel pyridin-2-yl urea compounds, which were then further refined using more intensive free energy calculations to identify the most plausible orientation. mdpi.com

The conformational flexibility of the molecule is also important. X-ray crystallography of a related thiazolyl urea derivative, N-(4-methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea, revealed that the benzyl (B1604629) ring was bent out of the binding pocket of its target kinase, GSK-3β, highlighting a degree of rotational freedom that can be critical for achieving an optimal fit. nih.govresearchgate.net

A key outcome of molecular docking is the identification of specific amino acid residues that form critical interactions with the ligand.

In the enzyme Anaplastic Lymphoma Kinase (ALK), docking studies showed urea derivatives forming hydrogen bonds with key residues such as M259 in the hinge region, E227, and D330. researchgate.net

For inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea analog was predicted to form a hydrogen bond with the residue Lys745. mdpi.com

Docking of a benzothiazole analogue into the enzyme urease revealed hydrophobic contacts with His593 and hydrogen bonding between the ligand's pyridine (B92270) ring and Asp633. scielo.br

In lysozyme, the benzothiazole moiety was shown to engage in pi-alkyl interactions with residues ALA107 and ILE98, which contribute significantly to the stability of the ligand-protein complex. mdpi.com

Target EnzymeKey Interacting ResiduesType of InteractionSource
Anaplastic Lymphoma Kinase (ALK)M259, E227, D330Hydrogen Bonds researchgate.net
Epidermal Growth Factor Receptor (EGFR)Lys745Hydrogen Bond mdpi.com
UreaseHis593, Asp633Hydrophobic Contact, H-Bond scielo.br
LysozymeALA107, ILE98Pi-Alkyl Interactions mdpi.com
Cyclin-dependent kinase 2 (CDK2)ASP145, GLN131, LEU83Hydrogen Bonds mdpi.com

Molecular modeling has been pivotal in exploring the interactions of benzothiazole urea derivatives with a diverse range of biological targets beyond enzymes, including nucleic acid structures.

Interaction with G-quadruplex DNA: The benzothiazole scaffold is a component of dyes like Thiazole (B1198619) Orange, which has been shown to bind with very high affinity and a strong fluorescence increase to non-canonical DNA structures such as G-quadruplexes. nih.govresearchgate.net This suggests that benzothiazole-based ligands could be designed to specifically target these structures, which are implicated in cancer and other diseases. Furthermore, molecular dynamics simulations have explored the direct interaction between urea and G-quadruplex DNA, revealing that urea can have a destabilizing effect on the structure. nih.govdocumentsdelivered.com

Interaction with Specific Enzymes: Docking and SAR studies have guided the development of benzothiazole ureas as inhibitors for a wide array of enzymes:

Kinases: This class of compounds has shown inhibitory activity against numerous kinases, including Lck, Glycogen Synthase Kinase-3 (GSK-3), ALK, ASK1, and EGFR, which are critical targets in oncology and neurodegenerative diseases. nih.govmdpi.comresearchgate.netmdpi.comnih.gov

17β-HSD10 (ABAD): Benzothiazolyl ureas are prominent inhibitors of this mitochondrial enzyme, a key target in the development of treatments for Alzheimer's disease. nih.govnih.gov

Topoisomerases: Certain (thio)urea benzothiazole derivatives have been identified as inhibitors of DNA topoisomerase, an important enzyme in DNA replication and a target for cancer therapy. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of Benzothiazole Urea Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug discovery to correlate the chemical structure of compounds with their biological activities. chula.ac.th These methods are considered more realistic than some other approaches because they establish a direct link between the structural features of molecules and their effects. chula.ac.th For benzothiazole urea derivatives, QSAR studies have been instrumental in understanding the structural requirements for various biological activities, thereby guiding the design of more potent and selective compounds. chula.ac.thmdpi.com The primary goal is to develop mathematical models that can predict the activity of new or yet-to-be-synthesized compounds, which helps to prioritize synthetic efforts and accelerate the drug discovery process. nih.gov Both 2D and 3D QSAR methodologies are frequently employed, which analyze the contributions of the entire molecule to its biological function. chula.ac.th

Development of 2D and 3D QSAR Models for Predictive Activity

The development of QSAR models for benzothiazole derivatives involves selecting a dataset of compounds with known biological activities, calculating various molecular descriptors, and then using statistical methods to build a predictive model. mdpi.com These models can be two-dimensional (2D), relying on descriptors calculated from the 2D structure, or three-dimensional (3D), which consider the 3D conformation of the molecules.

2D-QSAR: In 2D-QSAR studies, descriptors related to the topology, electronics, and physicochemical properties of the molecules are correlated with biological activity using methods like Multiple Linear Regression (MLR). For a series of benzothiazole derivatives with anti-inflammatory and analgesic activity, 2D-QSAR models were developed that could explain over 85% of the variance in the training data, demonstrating good predictive ability. researchgate.net

3D-QSAR: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide insights into how steric and electrostatic fields of a molecule influence its activity. For a series of 44 benzothiazole derivatives acting as p56lck inhibitors, CoMFA and CoMSIA models were developed. ijpsr.com These models yielded high correlation coefficients, indicating a strong relationship between the 3D structural features and the inhibitory activity. ijpsr.com Similarly, a 3D-QSAR model for benzothiazole-urea derivatives as antitumor agents resulted in a statistically significant model with high predictive power, guiding further structural modifications. mdpi.com Another study on p56lck inhibitors developed a six-point pharmacophore model (AADHRR.15) which led to a robust 3D-QSAR model with a regression coefficient (r²) of 0.854. thaiscience.inforesearchgate.net

The table below summarizes examples of developed QSAR models for benzothiazole derivatives.

Model TypeTarget/ActivityStatistical MethodKey Findings & Validation Metrics
G-QSAR AnticancerMultiple Linear Regression (MLR)Model showed r² = 0.81, q² = 0.75, and pred_r² = 0.70. Indicated that hydrophobic groups at the R1 position enhance activity. chula.ac.th
2D-QSAR Anti-inflammatoryMultiple Linear Regression (MLR)Model explained 85.78% (r² = 0.8578) of variance with internal and external predictive ability of 74.15% (q²) and 70.15% (pred_r²) respectively. researchgate.net
3D-QSAR (CoMFA/CoMSIA) p56lck InhibitionPartial Least Squares (PLS)CoMFA model: q² = 0.710, r² = 0.966. CoMSIA model: q² = 0.642, r² = 0.956. Models provided insights for designing new inhibitors. ijpsr.com
3D-QSAR Anticancer (Antiproliferative)Not SpecifiedTraining set: q² = 0.850, r² = 0.987. Test set: r² = 0.811. Guided structural modification and optimization. mdpi.com
3D-QSAR (Pharmacophore-based) p56lck InhibitionPHASE ProgramAADHRR.15 hypothesis yielded a model with r² = 0.854 and a predictive correlation coefficient of 0.841 for the test set. thaiscience.inforesearchgate.net

Correlation of Molecular Descriptors with Biological Endpoints (e.g., Antitubercular, Anticancer)

A critical aspect of QSAR is identifying specific molecular descriptors that significantly influence the biological activity of interest. These descriptors can be categorized as electronic, steric, hydrophobic, or topological, among others.

Anticancer Activity: In the context of anticancer activity, QSAR studies have revealed key structural requirements for benzothiazole urea derivatives.

Hydrophobicity: A Group-based QSAR (G-QSAR) analysis on 41 benzothiazole derivatives demonstrated that the presence of hydrophobic groups on certain parts of the molecule potentiates anticancer activity. chula.ac.th

Structural and Electronic Properties: For benzothiazole hydrazone derivatives acting as Bcl-XL inhibitors (an anti-cancer target), a robust QSAR model was developed. cup.edu.in The important descriptors identified included nThiazoles (number of thiazole rings), nROH (number of hydroxyl groups), and various electronic and topological descriptors (e.g., EEig13d, HATS6m). cup.edu.in These findings suggest that the topology, shape, size, geometry, and electronic properties are all crucial for determining the inhibitory activity. cup.edu.in

Substituent Effects: For diaryl urea derivatives targeting the B-RAF kinase, descriptors related to molecular size, degree of branching, aromaticity, and polarizability were found to affect inhibitory activity. nih.govnih.gov The presence of a naphthyl group or hydrophobic substitutions like halogens on the phenyl ring enhanced binding potency. nih.gov

The table below lists some molecular descriptors and their correlation with biological activities in benzothiazole derivatives.

Biological EndpointCorrelated DescriptorsInterpretation
Anticancer Hydrophobic parameters, Steric fieldsIncreased hydrophobicity in specific regions enhances activity. chula.ac.th Favorable steric bulk is required for better interaction with the target. ijpsr.com
Anticancer (Bcl-XL) nThiazoles, nROH, EEig13d, WA, BEHv6, HATS6mActivity is influenced by the number of specific functional groups, molecular topology, shape, size, and electronic characteristics. cup.edu.in
Anticancer (B-RAF) Size, Branching, Aromaticity, PolarizabilityLarger, more aromatic, and polarizable structures with specific branching patterns show higher inhibitory activity. nih.govnih.gov
Antitubercular Hybridization of ScaffoldsThe combination of quinoline (B57606), urea, and benzothiazole moieties demonstrates a synergistic effect, improving activity compared to individual components. nih.govnih.gov

Validation and Interpretability of QSAR Models

The development of a QSAR model is incomplete without rigorous validation to ensure its robustness, stability, and predictive power. nih.gov Validation is crucial to confirm that the model is not a result of a chance correlation and can reliably predict the activity of new compounds. nih.gov

Internal and External Validation: QSAR models are typically validated using both internal and external methods.

Internal Validation: This is often performed using cross-validation techniques like the leave-one-out (LOO) method, which yields a cross-validation coefficient (q²). A high q² value (e.g., > 0.6) is generally considered indicative of good internal predictive ability. chula.ac.thijpsr.com For example, a GQSAR model for anticancer benzothiazoles reported a q² of 0.75. chula.ac.th

External Validation: This involves splitting the initial dataset into a training set (to build the model) and a test set (to evaluate its predictive power on "unseen" data). chula.ac.th The model's performance on the test set is measured by the predictive r² (pred_r²). A pred_r² value greater than 0.6 is often required for a model to be considered predictive. chula.ac.thresearchgate.net A 2D-QSAR model for anti-inflammatory benzothiazoles showed a pred_r² of 0.7015. researchgate.net

Statistical Metrics for Validation: Several statistical parameters are used to assess the quality of a QSAR model. nih.gov

r² (Coefficient of Determination): Measures the fraction of the variance in the biological activity that is explained by the model. Values closer to 1.0 indicate a better fit. An r² of 0.966 was reported for a CoMFA model of p56lck inhibitors. ijpsr.com

q² (Cross-validated r²): Measures the internal predictive power of the model.

pred_r² (External r²): Measures the predictive power on an external test set.

F-test: Assesses the statistical significance of the regression model. chula.ac.th

RMSE (Root Mean Square Error): Indicates the deviation between predicted and actual values. cup.edu.in

Interpretability and Applicability Domain: A good QSAR model should not only be statistically robust but also interpretable, meaning the selected descriptors should provide meaningful insights into the structure-activity relationship. cup.edu.in For example, the identification of hydrophobicity as a key descriptor directly informs chemists to synthesize derivatives with more lipophilic substituents. chula.ac.th Furthermore, defining the model's Applicability Domain (AD) is essential. cup.edu.innih.gov The AD specifies the chemical space for which the model's predictions are reliable, preventing its use for compounds that are too dissimilar from the training set. cup.edu.in

Computational Design and Optimization Strategies

Computational methods are integral to the modern drug design pipeline, enabling the rational design and optimization of lead compounds like benzothiazole ureas. chula.ac.th These strategies aim to improve potency, selectivity, and pharmacokinetic properties by leveraging structural information from either the ligand or the biological target. chula.ac.thbiointerfaceresearch.com

Rational Design Based on Structural Hybridization

Structural or molecular hybridization is a rational design strategy that involves combining two or more distinct pharmacophores (bioactive scaffolds) into a single hybrid molecule. nih.gov The goal is to create a new chemical entity with enhanced affinity, better efficacy, or a dual mode of action compared to the individual parent molecules. nih.gov

This approach has been successfully applied to benzothiazole urea derivatives. For instance, new hybrids have been designed by linking the benzothiazole-urea scaffold with other biologically relevant nuclei:

Quinoline-Urea-Benzothiazole Hybrids: A series of hybrids combining a quinoline moiety (found in the anti-TB drug bedaquiline), a diamine chain, and a benzothiazole ring linked via a urea functional group were synthesized. nih.govnih.gov This hybridization resulted in a synergistic effect, with many of the hybrid compounds showing significantly improved antitubercular activity, including one with sub-micromolar potency. nih.govnih.gov

Thiadiazole-Urea-Benzothiazole Hybrids: In a search for new anticancer agents, benzothiazole was combined with a 1,3,4-thiadiazole-aryl urea pharmacophore. nih.gov This strategy was based on the known anticancer and VEGFR-2 inhibitory activities of both scaffolds, aiming to create more potent candidates. nih.gov

Triazole-Urea Hybrids: The 1,2,4-triazole (B32235) nucleus, known for its wide range of pharmacological activities, has been hybridized with urea derivatives to create novel antibacterial agents. orientjchem.org While not specific to benzothiazole, this demonstrates the broad applicability of the urea linker in molecular hybridization. orientjchem.orgresearchgate.net

The urea group is a particularly effective linker in this strategy due to its ability to act as a rigid bridge and a potent hydrogen bond donor-acceptor, facilitating strong interactions with biological targets. researchgate.net

Ligand-Based and Structure-Based Drug Design Principles for Benzothiazole Ureas

Drug design strategies for benzothiazole ureas can be broadly classified into ligand-based and structure-based approaches. chula.ac.th

Ligand-Based Drug Design (LBDD): LBDD methods are employed when the 3D structure of the biological target is unknown. These methods rely on analyzing a set of molecules known to be active at the target. mdpi.comthaiscience.info

Pharmacophore Modeling: This is a cornerstone of LBDD. A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. For benzothiazole derivatives as p56lck inhibitors, a six-point pharmacophore model (AADHRR) was developed, which successfully guided the generation of a 3D-QSAR model and could be used to screen databases for new potential inhibitors. thaiscience.info

QSAR: As detailed in section 5.3, QSAR is a powerful LBDD tool that provides predictive models for lead optimization. chula.ac.ththaiscience.info

Structure-Based Drug Design (SBDD): SBDD methods are used when the 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available. biointerfaceresearch.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity and analyzing key interactions. researchgate.netnih.gov For quinoline-urea-benzothiazole hybrids, molecular docking studies were performed against the γ-amino butyric acid amino transferase enzyme to rationalize their anticonvulsant activity. researchgate.netderpharmachemica.com Docking of diaryl urea derivatives into the active site of the B-RAF kinase helped to understand essential hydrogen bonding interactions and the orientation of the inhibitors, corroborating QSAR findings. nih.govnih.gov Structure-based design has also been used to develop novel 2-amino benzothiazole derivatives. researchgate.net

These two approaches are often used in a complementary fashion. For example, insights from a pharmacophore model (LBDD) can be validated and refined by docking the proposed ligands into a crystal structure of the target (SBDD). biointerfaceresearch.com This integrated computational approach is a powerful engine for the optimization of benzothiazole urea derivatives as therapeutic agents.

Preclinical Efficacy Studies in Relevant Animal Models for Benzothiazole Urea Derivatives

Considerations for Animal Model Selection in Preclinical Research

The selection of an appropriate animal model is a critical step in the preclinical evaluation of any new therapeutic agent. The model must accurately reflect the human disease state to provide meaningful and translatable data.

Relevance of Animal Models to Disease Pathophysiology

To assess the therapeutic potential of benzothiazole (B30560) urea (B33335) derivatives, researchers utilize animal models that mimic the key aspects of human diseases. For instance, in cancer research, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used. These models allow for the evaluation of a compound's ability to inhibit tumor growth in a living system. The choice of the cancer cell line is crucial and is often based on the specific type of cancer being targeted by the benzothiazole urea derivative.

In the context of infectious diseases, murine models of infection are frequently employed. For example, a murine abdominal infection model has been used to evaluate the efficacy of benzothiazole aryl urea derivatives against methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. Such models are invaluable for assessing a compound's ability to reduce bacterial load and mitigate the inflammatory response in vivo nih.gov.

For neurodegenerative diseases, animal models that recapitulate specific pathological hallmarks are essential. For instance, models that exhibit the accumulation and aggregation of proteins like tau and α-synuclein are used to test the efficacy of compounds aimed at treating tauopathies and synucleinopathies nih.govnih.govnih.gov.

Efficacy Assessment in Disease Models (Non-Human)

The following sections detail the efficacy of benzothiazole urea derivatives in various non-human disease models, showcasing their potential as therapeutic agents.

Anticancer Efficacy in Xenograft Models

Benzothiazole urea derivatives have demonstrated significant anticancer activity in various xenograft models. These studies provide crucial in vivo evidence of their potential as cancer therapeutics. For example, certain urea benzothiazole derivatives have shown interesting antitumor activity against a panel of 60 cancer cell lines, with an average GI50 value of 0.38 µM nih.gov.

Sorafenib (B1663141) analogues containing a chlorotrifluoromethyl phenyl ureido picolinamide benzothiazole structure have been shown to be more potent in treating renal cell carcinoma than the standard drug sorafenib nih.gov. Specifically, the 3,5-bis-trifluoromethylphenylurea derivative demonstrated good inhibitory activities against ACHN (renal cancer cells) and A-498 (human kidney carcinoma cell line) nih.gov.

Table 1: Anticancer Efficacy of Benzothiazole Urea Derivatives in Xenograft Models

Compound/Derivative Cancer Cell Line Key Findings Reference
Urea Benzothiazole Derivative 56 60 human cancer cell lines Average GI50 value of 0.38 µM. nih.gov
Chlorotrifluoromethyl phenyl ureido picolinamide benzothiazoles 7 Renal Cell Carcinoma (RCC), ACHN Excellent anti-proliferative activities with low IG50 values. nih.gov
Bis-trifluoromethyl phenyl ureido based picolinamide benzothiazole derivative 8 ACHN, A-498, UO-31, RXF 393 Good inhibitory activities against renal cancer cell lines. nih.gov
Dichlorophenyl ureido based picolinamide benzothiazoles 9 RCC, ACHN Excellent anti-proliferative activities. nih.gov
Compound 27f S180 homograft model Inhibited tumor growth in mice. mdpi.com

Evaluation in Antimicrobial Infection Models

The rising threat of antibiotic resistance has spurred the search for novel antimicrobial agents. Benzothiazole urea derivatives have shown promise in this area. In a murine abdominal infection model, a novel benzothiazole aryl urea compound, 4a, significantly reduced the bacterial load of MRSA nih.gov. This compound was found to outperform vancomycin (B549263) at a specific concentration and also demonstrated the ability to disrupt MRSA biofilms and reduce inflammation in infected mice nih.gov.

Another study highlighted a diarylurea compound, ZJ-2, which decreased the bacterial load and levels of inflammatory cytokines in a mouse model of abdominal infection, suggesting its potential for treating drug-resistant enterococci and biofilm-related infections researchgate.net.

Investigations in Neurodegenerative Disease Models (e.g., Tauopathies, α-Synuclein Aggregation Models)

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the misfolding and aggregation of specific proteins. Benzothiazole urea derivatives are being investigated for their potential to interfere with these pathological processes.

In the context of tauopathies, which are characterized by the aggregation of the tau protein, certain benzothiazole-substituted rhodacyanine analogs have been shown to reduce the accumulation of total, aggregated, and phosphorylated tau in cultured cells nih.gov. One compound, AL69, was found to reduce phosphorylated tau accumulation in an ex vivo brain slice model nih.gov.

Regarding α-synuclein aggregation, a hallmark of Parkinson's disease, novel 6-hydroxybenzothiazole (B183329) urea derivatives have been discovered as dual inhibitors of Dyrk1A and α-synuclein aggregation nih.gov. Two of these compounds, b1 and b20, were shown to suppress the aggregation of α-synuclein oligomers and protect neuroblastoma cells against α-synuclein-induced cytotoxicity nih.gov. Furthermore, indole derivatives with a urea linker have also displayed promising results as dual aggregation inhibitors for both 2N4R tau and α-synuclein fibrils nih.gov.

Table 2: Efficacy of Benzothiazole Urea Derivatives in Neurodegenerative Disease Models

Compound Class/Derivative Disease Model/Target Key Findings Reference
Benzothiazole-substituted rhodacyanine analogs Tau accumulation in cultured cells Reduced total, aggregated, and phosphorylated tau. nih.gov
AL69 Ex vivo brain slice model Reduced phosphorylated tau accumulation. nih.gov
6-hydroxybenzothiazole urea derivatives (b1, b20) α-synuclein aggregation Suppressed aggregation of α-synuclein oligomers and showed neuroprotective effects. nih.gov
Indole derivatives with urea linker (46, 48) 2N4R tau and α-synuclein fibrils Acted as dual aggregation inhibitors. nih.gov

Antidiabetic Activity in Hyperglycemia Models

Benzothiazole derivatives have emerged as a promising class of compounds with potential hypoglycemic effects. Preclinical studies in various animal models of hyperglycemia have demonstrated their ability to lower blood glucose levels, suggesting a potential role in the management of diabetes.

In one study, a series of twenty-eight novel benzothiazole-based sulfonylureas and sulfonylthioureas were synthesized and evaluated for their antidiabetic effects. rsc.org The initial screening was conducted using an in vivo oral glucose tolerance test (OGTT) in normoglycemic rats. Ten compounds (7c, 7d, 7i–l, 8c, 8d, 8g, and 8h) that showed potent activity in the OGTT, superior to standard drugs, were advanced for further testing. rsc.org These selected compounds were then assessed in a streptozotocin (STZ)-induced diabetic rat model, a well-established model for type 1 diabetes. rsc.org This further evaluation confirmed their antidiabetic potential. rsc.org

Another investigation focused on a different series of benzothiazole derivatives in an alloxan-induced diabetic rat model. researchgate.net The study found that all the synthesized compounds exhibited significant biological efficacy. Notably, compound 7d demonstrated the most potent glucose-lowering effect. researchgate.net Research into hybrids of pyrazolidinedione and benzothiazole also showed promising anti-hyperglycemic activity in rat models of type II diabetes. nih.gov These studies collectively underscore the potential of the benzothiazole scaffold in developing new antidiabetic agents. annalsofrscb.roresearchgate.net

Table 1: Antidiabetic Activity of Selected Benzothiazole Derivatives This table is interactive. You can sort and filter the data.

Compound Class Animal Model Key Findings Reference
Benzothiazole Sulfonylureas/thioureas Normoglycemic and STZ-induced diabetic rats Ten compounds showed potent activity, superior to standard drugs in OGTT. rsc.org
Substituted Benzothiazole Derivatives Alloxan-induced diabetic rats All derivatives showed efficacy; compound 7d was the most potent. researchgate.net
Benzothiazole-Pyrazolidinedione Hybrids Rat models of type II diabetes Hybrids 5a, 5b, and 5c were more potent than the standard drug. nih.gov

Anticonvulsant Screening in Seizure Models (e.g., MES, scPTZ)

The therapeutic potential of benzothiazole urea derivatives extends to neurological disorders, with numerous studies highlighting their anticonvulsant properties. The two most widely utilized animal seizure models for screening new antiepileptic drugs are the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests. The MES model is used to identify agents that prevent seizure spread, while the scPTZ model detects compounds that can raise the seizure threshold. mdpi.com

A variety of benzothiazole derivatives have demonstrated significant activity in these models. mdpi.com For instance, a series of 6-substituted-benzothiazole-thiosemicarbazones showed good protection in the rat MES test. mdpi.com In another study, compounds 54f , 54n , and 54p exhibited 100% protection in the MES test. mdpi.com

More recent research on novel benzothiazole derivatives identified compounds 5i and 5j as particularly potent agents. Their efficacy was quantified, showing significant activity in both MES and scPTZ seizure tests. mdpi.com Similarly, a study on benzothiazole urea derivatives found that compounds 7b , 7e , and 8c exhibited significant anticonvulsant activity in the MES model. derpharmachemica.com Furthermore, an investigation into benzothiazole-coupled sulfonamides identified compound 9 as the most potent anticonvulsant agent in the MES model, while compound 8 was most effective in the PTZ test. nih.gov These findings indicate that the benzothiazole nucleus is a promising scaffold for the development of new anticonvulsant therapies. nih.gov

Table 2: Anticonvulsant Activity of Selected Benzothiazole Derivatives in Mice This table is interactive. You can sort and filter the data.

Compound MES Test (ED₅₀ mg/kg) scPTZ Test (ED₅₀ mg/kg) Protective Index (PI) - MES Protective Index (PI) - scPTZ Reference
5i 50.8 76.0 >5.91 >3.95 mdpi.com
5j 54.8 52.8 8.96 9.30 mdpi.com
Carbamazepine 11.8 125.1 6.2 0.6 mdpi.com
Valproic Acid 216.9 163.5 1.9 2.5 mdpi.com

Methodological Rigor in Preclinical Research Design

The translation of promising preclinical findings into effective clinical therapies is often fraught with challenges. A significant contributor to this "valley of death" in drug development is the lack of methodological rigor in the design, execution, and reporting of preclinical studies. sanguinebio.comresearchgate.net Key elements of rigorous study design include randomization, blinding, and a priori sample size estimation, which are crucial for minimizing bias and enhancing the reproducibility and predictive value of research. nih.govnih.govresearchgate.net

Despite their importance, the implementation of these methodological safeguards in preclinical research is alarmingly low. A large-scale analysis of 3,396 preclinical studies in leading cardiovascular journals over a ten-year period found that randomization was reported in only 21.8% of articles, blinding in 32.7%, and sample size estimation in a mere 2.3%. nih.govnih.govresearchgate.net Follow-up studies have shown that, with the exception of specific fields like stroke research, the implementation of these design elements has not significantly increased over the past decade. nih.govelifesciences.orgahajournals.org This lack of rigor can lead to biased results and threats to study validity, ultimately hindering progress and contributing to the high failure rate of translating preclinical discoveries into clinical practice. researchgate.net

Importance of Randomization and Blinding in Efficacy Studies

Randomization and blinding are fundamental pillars of robust experimental design, aimed at reducing systematic bias. elifesciences.org Randomization involves the random allocation of experimental subjects to treatment or control groups. This process helps to ensure that any potential confounding variables are distributed evenly among the groups, thus isolating the effect of the intervention being studied. elifesciences.org

Blinding, on the other hand, refers to the practice of concealing the group assignment from individuals involved in the study, such as the researchers administering the treatment or assessing the outcomes. elifesciences.org This practice minimizes the risk of conscious or unconscious bias influencing the results. For example, a researcher who knows which animals received the active compound might interpret subjective outcomes more favorably.

The failure to incorporate these practices can significantly undermine the validity of preclinical efficacy studies. Methodological sources of bias and suboptimal reporting contribute to the widespread issue of irreproducibility in preclinical science. nih.govnih.gov Therefore, the consistent implementation of randomization and blinding is essential to increase the quality and reliability of preclinical data, which forms the foundation for initiating costly and complex clinical trials.

Future Directions and Unexplored Research Avenues for 1 4 Methoxybenzo D Thiazol 2 Yl Urea

Exploration of Novel Synthetic Pathways and Analog Generation

The future development of 1-(4-Methoxybenzo[d]thiazol-2-yl)urea and its derivatives hinges on the exploration of innovative and efficient synthetic methodologies. While classical approaches involving the reaction of 2-aminobenzothiazoles with isocyanates or the use of coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) are established, there is considerable room for advancement. nih.govsemanticscholar.org

Future synthetic endeavors should focus on:

Multicomponent Reactions (MCRs): The development of one-pot MCRs could provide rapid access to a diverse library of analogs. Strategies like the Biginelli or Ugi reactions, adapted for the benzothiazole (B30560) scaffold, could streamline the synthesis of complex derivatives from simple starting materials. nih.gov

Solid-Phase Synthesis: Employing solid-phase synthesis would facilitate high-throughput generation of analogs for structure-activity relationship (SAR) studies. mdpi.com This approach allows for the systematic modification of different parts of the molecule, including the benzothiazole core, the urea (B33335) linker, and the methoxy-substituted phenyl ring.

Catalytic C-H Activation: Exploring transition-metal-catalyzed C-H activation could enable the direct functionalization of the benzothiazole and phenyl rings, offering novel vectors for substitution that are not easily accessible through traditional methods.

Flow Chemistry: The use of flow chemistry can offer improved reaction control, scalability, and safety, particularly for reactions involving hazardous reagents or intermediates.

A systematic analog generation program should be designed to probe the chemical space around this compound. Key modifications could include:

Modification SiteProposed ChangesRationale
Benzothiazole Ring Introduction of various substituents (e.g., halogens, alkyl, nitro, amino groups) at positions 5, 6, and 7.To modulate electronic properties, solubility, and metabolic stability.
Methoxy (B1213986) Group Replacement with other alkoxy groups, hydroxyl, or halogen atoms.To investigate the role of this group in target binding and its impact on pharmacokinetic properties.
Urea Linker Replacement with thiourea (B124793), guanidine (B92328), or other bioisosteres.To explore alternative hydrogen bonding patterns and their effect on target engagement. semanticscholar.org

These synthetic explorations will be crucial for generating a library of compounds with diverse physicochemical properties and biological activities, paving the way for the identification of optimized lead candidates. mdpi.commdpi.com

Identification of Additional Biological Targets and Therapeutic Applications

The benzothiazole urea scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. nih.govcrimsonpublishers.com While initial research may have focused on a specific target for this compound, a comprehensive screening approach is warranted to uncover its full therapeutic potential.

Future research should aim to:

Broad-Spectrum Kinase Profiling: Given that many benzothiazole ureas are potent kinase inhibitors, this compound should be screened against a large panel of human kinases. acs.org This could reveal novel and potent inhibitory activities against kinases implicated in cancer, inflammation, and other diseases, such as c-Met, PI3K/mTOR, Raf-1, FLT3, and VEGFR2. nih.govnih.govnih.govnih.gov

Antimicrobial Screening: The known antibacterial activity of related compounds, which target enzymes like DNA gyrase and topoisomerase IV, suggests that this compound and its analogs should be evaluated against a panel of pathogenic bacteria, including multidrug-resistant strains. nih.govresearchgate.net Furthermore, its potential as an antifungal, antiviral, and antitubercular agent should be investigated. nih.govmdpi.comscholarsresearchlibrary.com

Neurodegenerative Disease Targets: The inhibition of enzymes like 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) by benzothiazolyl ureas points towards a potential role in the treatment of neurodegenerative conditions like Alzheimer's disease. semanticscholar.org The activity of this compound against this and other relevant neurological targets should be assessed.

Phenotypic Screening: Unbiased phenotypic screening in various disease models (e.g., cancer cell lines, primary immune cells) can help to identify unexpected therapeutic applications without a priori knowledge of the molecular target.

The following table summarizes potential therapeutic areas and corresponding biological targets for future investigation:

Therapeutic AreaPotential Biological Targets
Oncology Receptor Tyrosine Kinases (e.g., c-Met, VEGFR2, FLT3), Serine/Threonine Kinases (e.g., PI3K, mTOR, Raf-1)
Infectious Diseases Bacterial DNA Gyrase, Topoisomerase IV, Fungal Ergosterol Biosynthesis Enzymes, Viral Proteases/Polymerases
Neurodegenerative Diseases 17β-HSD10, Glycogen Synthase Kinase-3β (GSK-3β)
Inflammatory Diseases Cyclooxygenase (COX) enzymes, Lipoxygenase (LOX) enzymes, Pro-inflammatory Cytokine Pathways

By systematically exploring these avenues, the full therapeutic potential of this compound can be unlocked.

Advanced Lead Optimization through Integrated Computational and Experimental Approaches

To translate the initial promise of this compound into a viable drug candidate, a rigorous lead optimization campaign is essential. This process can be significantly accelerated and rationalized by integrating computational modeling with experimental validation.

A future-forward lead optimization strategy should encompass:

Molecular Docking and Pharmacophore Modeling: For identified biological targets, molecular docking studies can elucidate the binding mode of this compound. nih.govresearchgate.net This information can be used to build a pharmacophore model, guiding the design of new analogs with improved binding affinity and selectivity.

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. mdpi.comresearchgate.net This allows for the early-stage filtering of molecules that are likely to have poor pharmacokinetic profiles or toxicological liabilities, saving time and resources.

Structure-Activity Relationship (SAR) Studies: A systematic SAR study, informed by computational predictions, should be conducted. nih.gov This involves synthesizing and testing a curated set of analogs to understand how different structural modifications impact biological activity and other key properties.

Quantitative Structure-Activity Relationship (QSAR): As sufficient data becomes available, QSAR models can be developed to quantitatively predict the biological activity of new analogs, further refining the design process.

An integrated workflow for lead optimization is proposed below:

StepApproachDesired Outcome
1. Target Identification Biological screening (as per section 7.2)Confirmed biological target(s)
2. In Silico Modeling Molecular docking of the lead compound to the targetUnderstanding of the binding mode and key interactions
3. Analog Design Structure-based design using the docking model and pharmacophore developmentA virtual library of new analogs with predicted improved activity
4. In Silico Filtering ADMET prediction for the virtual libraryA prioritized list of analogs with favorable predicted properties
5. Synthesis & Testing Chemical synthesis and in vitro biological evaluation of prioritized analogsExperimental validation of activity and SAR data generation
6. Iterative Refinement Feedback of experimental data into the computational modelsContinuous improvement of the lead compound's properties

This iterative cycle of design, prediction, synthesis, and testing will be instrumental in developing a potent, selective, and drug-like clinical candidate from the starting point of this compound.

Deeper Mechanistic Understanding via Multi-Omics and Systems Biology Integration

To fully comprehend the biological effects of this compound and to identify biomarkers for its activity, it is imperative to move beyond single-target assays and embrace a more holistic, systems-level approach. The integration of multi-omics technologies and systems biology modeling offers a powerful platform for achieving a deeper mechanistic understanding. frontiersin.org

Future research in this domain should include:

Transcriptomics (RNA-Seq): Treating cells or animal models with this compound and analyzing the resulting changes in gene expression can reveal the broader cellular pathways and processes that are modulated by the compound.

Proteomics and Phosphoproteomics: These techniques can identify changes in protein abundance and phosphorylation status, respectively. For a compound with suspected kinase inhibitory activity, phosphoproteomics is particularly valuable for mapping the downstream signaling consequences of target engagement and identifying potential off-target effects. researchgate.net

Metabolomics: Analyzing the metabolic profile of cells or organisms following treatment can provide insights into the compound's impact on cellular metabolism, which can be a key factor in its therapeutic or toxic effects.

Integrative Multi-Omics Analysis: The true power of these approaches lies in their integration. nih.govnih.govscienmag.com By combining data from transcriptomics, proteomics, and metabolomics, a more complete picture of the compound's mechanism of action can be constructed. This can help to build and refine mechanistic hypotheses, identify predictive biomarkers of response, and uncover potential mechanisms of resistance. frontiersin.orgnih.gov

A proposed multi-omics workflow is as follows:

Cell/Animal Model Treatment: Expose relevant biological systems to this compound.

Omics Data Generation: Perform transcriptomic, proteomic/phosphoproteomic, and metabolomic analyses on the treated and control samples.

Data Analysis and Pathway Enrichment: Identify differentially expressed genes, proteins, and metabolites, and use bioinformatics tools to determine which cellular pathways are significantly affected.

Network Biology: Construct interaction networks to visualize the relationships between the molecular changes induced by the compound.

Hypothesis Generation and Validation: Use the integrated data to generate new hypotheses about the compound's mechanism of action, which can then be validated through targeted experiments.

By employing these advanced systems-level approaches, the scientific community can move towards a more profound understanding of this compound, ultimately facilitating its translation from a promising molecule to a well-characterized therapeutic agent.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Methoxybenzo[d]thiazol-2-yl)urea and its derivatives?

Methodological Answer: The synthesis typically involves coupling benzothiazole derivatives with substituted ureas. For example:

  • Step 1: React 4-methoxybenzo[d]thiazol-2-amine with aryl isothiocyanates to form thiourea intermediates .
  • Step 2: Cyclize the thiourea using acidic conditions (e.g., HCl or H2SO4) to yield 1,3,5-oxadiazinane-4-thiones or triazinane derivatives, depending on the reagent .
  • Alternative Route: Direct condensation of benzothiazole-2-carboxamides with isocyanates under reflux in aprotic solvents like DMF .
    Key analytical validation includes <sup>1</sup>H/ <sup>13</sup>C NMR, IR (to confirm urea C=O stretching at ~1650–1700 cm<sup>−1</sup>), and elemental analysis .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

Methodological Answer:

  • Chromatography: HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%) .
  • Spectroscopy:
    • NMR: <sup>1</sup>H NMR to confirm methoxy protons (δ ~3.8–4.0 ppm) and urea NH signals (δ ~8.5–9.5 ppm) .
    • IR: Detect urea carbonyl (1650–1700 cm<sup>−1</sup>) and benzothiazole C=N (1600 cm<sup>−1</sup>) .
  • X-ray Crystallography: Resolve intramolecular hydrogen bonds (e.g., N–H⋯O) and planar conformations .

Q. What recent advancements have been made in greener synthesis methods for this compound?

Methodological Answer:

  • Solvent-Free Synthesis: Microwave-assisted reactions reduce reaction time (30–60 minutes vs. 12 hours) and improve yields (~85%) .
  • Catalyst Optimization: Use of biodegradable catalysts (e.g., chitosan-supported palladium) for Suzuki-Miyaura coupling of benzothiazole precursors .

Advanced Research Questions

Q. How can computational methods like molecular docking elucidate the compound’s mechanism in neurodegenerative disease models?

Methodological Answer:

  • Software: AutoDock 4.2 (Lamarckian genetic algorithm) to predict binding affinities to targets like human adenosine A2A receptors .
  • Protocol:
    • Prepare ligand (compound) and receptor (PDB ID: 4UHR) files using Avogadro and PyMOL.
    • Run 100 docking simulations with grid parameters centered on the active site.
    • Validate using RMSD clustering (<2.0 Å) and compare with known inhibitors (e.g., istradefylline) .
  • Key Finding: The urea moiety forms hydrogen bonds with Thr256 and Glu169, critical for A2A receptor antagonism .

Q. How do structural modifications (e.g., substituents on the benzothiazole ring) impact biological activity?

Methodological Answer:

  • Case Study: Replacing the 4-methoxy group with nitro (NO2) or chloro (Cl) alters CDK7 inhibition (IC50 shifts from 14.5 nM to >100 nM) .
  • Experimental Design:
    • Synthesize derivatives with varied substituents (e.g., -OCH3, -NO2, -Cl).
    • Test in kinase inhibition assays (ADP-Glo™) and apoptosis assays (Annexin V/PI) in cancer cell lines .
  • Conclusion: Electron-withdrawing groups reduce solubility but enhance target affinity due to π-π stacking with kinase hydrophobic pockets .

Q. What factors explain conflicting data in biological assays (e.g., anti-cancer vs. neuroprotective effects)?

Methodological Answer:

  • Variables to Check:
    • Assay Conditions: Serum concentration (e.g., 10% FBS vs. serum-free) impacts compound stability .
    • Cell Models: Primary neurons vs. immortalized lines (e.g., SH-SY5Y) may express differing receptor isoforms .
  • Resolution Strategy:
    • Use isogenic cell lines and orthogonal assays (e.g., SPR for binding affinity, qPCR for target mRNA levels).
    • Cross-validate in vivo (e.g., zebrafish neurotoxicity models) .

Q. How does the compound’s conformational flexibility influence its pharmacokinetics?

Methodological Answer:

  • Structural Insight: X-ray crystallography reveals a planar six-membered ring stabilized by intramolecular N–H⋯O hydrogen bonds, reducing rotational freedom .
  • Impact on ADME:
    • Absorption: Planar structure enhances passive diffusion (logP ~2.5).
    • Metabolism: Methoxy group slows CYP450-mediated oxidation compared to unsubstituted analogs .

Q. What strategies address low bioavailability in preclinical studies?

Methodological Answer:

  • Formulation: Nanoemulsions (e.g., Tween 80/soy lecithin) improve oral bioavailability from 12% to 38% in rodent models .
  • Prodrug Design: Convert urea to carbamate prodrugs, which hydrolyze in plasma to release the active compound .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported IC50 values for kinase inhibition?

Methodological Answer:

  • Potential Causes:
    • Assay variability (e.g., ATP concentration: 10 μM vs. 100 μM).
    • Compound aggregation at high concentrations (>10 μM).
  • Mitigation:
    • Use detergent (e.g., 0.01% Triton X-100) in assays.
    • Confirm binding via ITC (isothermal titration calorimetry) .

Q. Why do some studies report anti-cancer activity while others emphasize neuroprotection?

Methodological Answer:

  • Target Polymorphism: FLT3 inhibition (IC50 = 1 nM) in leukemia vs. adenosine receptor modulation in Parkinson’s models .
  • Dose-Dependent Effects: Low doses (1–10 μM) activate neuroprotective pathways (e.g., Nrf2), while high doses (>50 μM) induce apoptosis via ROS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.